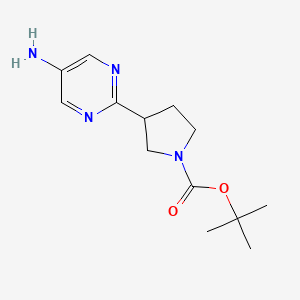

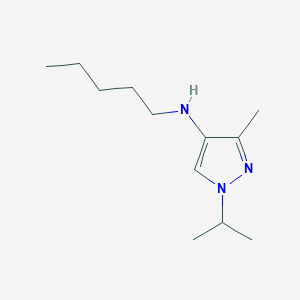

![molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-3-Amino-3-[2-Brom-4-(trifluormethyl)phenyl]propan-1-ol: ist eine chirale Verbindung, die in verschiedenen Bereichen der Chemie und Pharmakologie von großem Interesse ist. Das Vorhandensein der Trifluormethylgruppe und des Bromatoms im aromatischen Ring sowie der Amino- und Hydroxylgruppen in der Propanolkette machen diese Verbindung zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einem potenziellen pharmazeutischen Wirkstoff.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S)-3-Amino-3-[2-Brom-4-(trifluormethyl)phenyl]propan-1-ol umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt oft mit dem kommerziell erhältlichen 2-Brom-4-(trifluormethyl)benzaldehyd.

Aldolreaktion: Der Benzaldehyd unterliegt einer Aldolreaktion mit einem geeigneten Amin, um ein intermediäres Imin zu bilden.

Reduktion: Das Imin wird dann mit einem Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid zu dem entsprechenden Amin reduziert.

Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung des Amins, um die Hydroxylgruppe einzuführen, häufig unter Verwendung eines Oxidationsmittels wie Wasserstoffperoxid oder eines katalytischen Systems.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung robuster Katalysatoren zur Verbesserung der Ausbeute und Selektivität.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Chromtrioxid oder Kaliumpermanganat zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Aminogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Alkylgruppe reduziert werden.

Substitution: Das Bromatom kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, wie z. B. Thiolen, Aminen oder Alkoxiden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid, Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Thiole, Amine, Alkoxide, oft in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Oxidation: Bildung des entsprechenden Ketons oder Aldehyds.

Reduktion: Bildung des entsprechenden Alkylamins.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alkylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemie

Synthese komplexer Moleküle: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Chirale Katalysatoren: Die Chiralität der Verbindung macht sie nützlich für die Entwicklung chiraler Katalysatoren für die asymmetrische Synthese.

Biologie

Enzyminhibition: Potenzieller Einsatz als Enzyminhibitor aufgrund der Trifluormethylgruppe, die die Bindungsaffinität zu bestimmten Enzymen erhöhen kann.

Medizin

Arzneimittelentwicklung: Wird untersucht, ob es als Leitstruktur bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf neurologische Erkrankungen abzielen, geeignet ist.

Industrie

Materialwissenschaften: Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. fluorierte Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von (3S)-3-Amino-3-[2-Brom-4-(trifluormethyl)phenyl]propan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung und ermöglicht so ein effektiveres Eindringen in die Zellmembranen. Im Inneren der Zelle kann sie an ihr Ziel binden und dessen Aktivität hemmen oder modulieren. Dies kann zu verschiedenen nachgelagerten Effekten führen, wie z. B. veränderter Enzymaktivität oder Veränderungen der Genexpression.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Brom-3,3,3-trifluorpropen: Wird in der organischen Synthese für ähnliche Reaktionen verwendet, wie z. B. nucleophile Substitutions- und Additionsreaktionen.

α-(Trifluormethyl)styrol: Eine weitere Verbindung mit einer Trifluormethylgruppe, die bei der Synthese komplexer fluorierter Verbindungen verwendet wird.

4-(Trifluormethyl)phenol: Enthält eine Trifluormethylgruppe an einem Phenolring, die in verschiedenen chemischen Reaktionen und als Zwischenprodukt in der organischen Synthese verwendet wird.

Einzigartigkeit

Die einzigartige Kombination von funktionellen Gruppen in (3S)-3-Amino-3-[2-Brom-4-(trifluormethyl)phenyl]propan-1-ol, einschließlich des chiralen Zentrums, macht sie besonders wertvoll in der asymmetrischen Synthese und der Arzneimittelentwicklung. Seine Fähigkeit, eine Vielzahl chemischer Reaktionen einzugehen, erhöht seine Vielseitigkeit in der wissenschaftlichen Forschung und industriellen Anwendungen weiter.

Eigenschaften

Molekularformel |

C10H11BrF3NO |

|---|---|

Molekulargewicht |

298.10 g/mol |

IUPAC-Name |

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1 |

InChI-Schlüssel |

KONCVDAEGXHKPY-VIFPVBQESA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)

![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)

![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)

![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)

![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732890.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)